molecular formula C19H20F2N6OS B2624461 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-55-6

3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2624461
M. Wt: 418.47
InChI Key: JORXRUBNYIMPPC-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20F2N6OS and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves the synthesis of the pyrazolo[3,4-d]pyrimidine core followed by the attachment of the benzamide and pyrrolidine moieties.

Starting Materials
2-amino-4,5-difluoropyrimidine, ethyl 2-bromoacetate, methylthiomethyl chloride, 4-pyrrolidin-1-yl-1H-pyrazole-3-carboxylic acid, benzoyl chloride, triethylamine, N,N-dimethylformamide, diethyl ether, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Synthesis of 6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine, a. React 2-amino-4,5-difluoropyrimidine with ethyl 2-bromoacetate in the presence of sodium bicarbonate and diethyl ether to form ethyl 2-(2-amino-4,5-difluoropyrimidin-5-yl)acetate., b. React ethyl 2-(2-amino-4,5-difluoropyrimidin-5-yl)acetate with methylthiomethyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 2-(6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethanol., c. Dehydrate 2-(6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethanol to form 6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine., Step 2: Synthesis of 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, a. React 6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine with 4-pyrrolidin-1-yl-1H-pyrazole-3-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form 2-(6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid., b. React 2-(6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid with benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.

properties

IUPAC Name

3,4-difluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6OS/c1-29-19-24-16(26-7-2-3-8-26)13-11-23-27(17(13)25-19)9-6-22-18(28)12-4-5-14(20)15(21)10-12/h4-5,10-11H,2-3,6-9H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORXRUBNYIMPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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